D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI) D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16832058
InChI: InChI=1S/C41H56N6O9/c1-8-9-16-32(38(50)56-25-28-18-20-30(21-19-28)47(53)54)42-36(48)33(22-29-24-45(40(52)55-7)35-17-11-10-15-31(29)35)43-37(49)34(23-41(4,5)6)44-39(51)46-26(2)13-12-14-27(46)3/h10-11,15,17-21,24,26-27,32-34H,8-9,12-14,16,22-23,25H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)
SMILES:
Molecular Formula: C41H56N6O9
Molecular Weight: 776.9 g/mol

D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)

CAS No.:

Cat. No.: VC16832058

Molecular Formula: C41H56N6O9

Molecular Weight: 776.9 g/mol

* For research use only. Not for human or veterinary use.

D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI) -

Specification

Molecular Formula C41H56N6O9
Molecular Weight 776.9 g/mol
IUPAC Name methyl 3-[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate
Standard InChI InChI=1S/C41H56N6O9/c1-8-9-16-32(38(50)56-25-28-18-20-30(21-19-28)47(53)54)42-36(48)33(22-29-24-45(40(52)55-7)35-17-11-10-15-31(29)35)43-37(49)34(23-41(4,5)6)44-39(51)46-26(2)13-12-14-27(46)3/h10-11,15,17-21,24,26-27,32-34H,8-9,12-14,16,22-23,25H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)
Standard InChI Key DGYALPMLEBLGPB-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N4C(CCCC4C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines D-norleucine, 4-methyl-L-leucine, D-tryptophan, and a (2R,6S)-2,6-dimethylpiperidine moiety, interconnected via amide and ester bonds. The (4-nitrophenyl)methyl ester group at the C-terminus introduces electron-withdrawing properties, which may influence reactivity and stability .

Key Structural Features:

PropertyDescription
Molecular FormulaC41H56N6O9
Molecular Weight776.9 g/mol
IUPAC Namemethyl 3-[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate
Stereochemistry(2R,6S)-piperidine; D-configuration in norleucine and tryptophan residues
Functional GroupsAmides, esters, nitroaromatic, indole

The stereochemical configuration at the piperidine ring (2R,6S) and the D-configuration of amino acids are critical for molecular recognition processes, potentially enabling selective interactions with biological targets .

Physicochemical Properties

While experimental data on solubility and melting point remain unpublished, the presence of hydrophobic residues (e.g., 4-methyl-L-leucine) and the nitroaromatic group suggests limited aqueous solubility. The methoxycarbonyl group on tryptophan may enhance lipophilicity, favoring membrane permeability .

Synthesis and Manufacturing Processes

Synthetic Strategy

The synthesis of this compound likely involves a multi-step sequence:

  • Piperidine Derivative Preparation: The (2R,6S)-2,6-dimethylpiperidine core is synthesized via stereoselective cyclization or resolution techniques.

  • Amino Acid Coupling: Sequential coupling of D-norleucine, 4-methyl-L-leucine, and D-tryptophan using reagents such as HBTU or DCC.

  • Esterification: Introduction of the (4-nitrophenyl)methyl ester via nucleophilic acyl substitution under basic conditions .

Challenges in Synthesis:

  • Stereochemical Control: Maintaining the D-configuration in norleucine and tryptophan during coupling reactions.

  • Piperidine Functionalization: Achieving regioselective acylation at the piperidine nitrogen without epimerization.

Recent advances in solid-phase peptide synthesis (SPPS) could streamline production, though scalability remains untested for this specific compound.

Research Applications and Future Directions

Chemical Biology

  • Photoaffinity Labeling: The nitro group could facilitate crosslinking studies to identify target proteins.

  • Isotope-Labeled Analogs: Incorporation of stable isotopes (e.g., ^13C) for metabolic tracing in cell cultures.

Therapeutic Development

  • Optimization Strategies:

    • Replacement of the (4-nitrophenyl)methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

    • Exploration of piperidine substituents to improve target selectivity .

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